An In-depth Technical Guide to 3-Carboethoxy-2'-methoxybenzophenone
An In-depth Technical Guide to 3-Carboethoxy-2'-methoxybenzophenone
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Carboethoxy-2'-methoxybenzophenone, a valuable building block for researchers, scientists, and professionals in drug development. This document compiles available data on its identification, physical and spectroscopic characteristics, a plausible synthetic route, and essential safety information.
Chemical Identification and Physical Properties
3-Carboethoxy-2'-methoxybenzophenone, also known as ethyl 3-(2-methoxybenzoyl)benzoate, is an aromatic ketone and ester. Its fundamental identifiers and physical properties are summarized below.
| Property | Value |
| IUPAC Name | ethyl 3-(2-methoxybenzoyl)benzoate |
| Synonyms | 3-Carboethoxy-2'-methoxybenzophenone |
| CAS Number | 746652-01-7[1] |
| Molecular Formula | C₁₇H₁₆O₄[1] |
| Molecular Weight | 284.31 g/mol [1] |
| Predicted Boiling Point | 448.6 ± 30.0 °C |
| Predicted Density | 1.155 ± 0.06 g/cm³ |
| Physical State | Solid (predicted) |
| Solubility | Data not available |
Spectroscopic Data
Reference Spectroscopic Data for Related Compounds:
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¹H NMR of Ethyl 3-methoxybenzoate: The proton NMR spectrum of the related ethyl 3-methoxybenzoate shows characteristic signals for the aromatic protons, the methoxy group, and the ethyl ester group. This information can be used as a reference for identifying similar structural motifs in the target molecule.
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¹³C NMR, IR, and Mass Spectrometry: Spectroscopic data for other benzophenone and benzoate derivatives are available and can aid in the structural elucidation of 3-Carboethoxy-2'-methoxybenzophenone by comparing characteristic peaks and fragmentation patterns.
Synthesis Protocol
A plausible and commonly employed method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[2][3] A detailed experimental protocol for the synthesis of 3-Carboethoxy-2'-methoxybenzophenone via this method is outlined below. This protocol is based on established chemical principles for similar transformations.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation workflow for the synthesis of 3-Carboethoxy-2'-methoxybenzophenone.
Detailed Methodology
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl benzoate in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Addition of Lewis Acid: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][3]
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Addition of Acylating Agent: While maintaining the low temperature, add 2-methoxybenzoyl chloride dropwise to the reaction mixture.
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Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 3-Carboethoxy-2'-methoxybenzophenone.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Carboethoxy-2'-methoxybenzophenone is not publicly available. However, based on the safety information for structurally similar benzophenone and benzoate derivatives, the following precautions should be observed:
| Hazard Category | Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. |
| First Aid Measures | In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. In case of skin contact: Wash off with soap and plenty of water. If inhaled: Move to fresh air. If swallowed: Rinse mouth with water. In all cases, seek medical attention if symptoms persist. |
Logical Relationships in Synthesis
The synthesis of 3-Carboethoxy-2'-methoxybenzophenone through Friedel-Crafts acylation involves a clear logical progression of chemical transformations and procedural steps.
